Cas no 75390-44-2 (4-Phenyl-1,3-thiazole-2-carbaldehyde)
4-Phenyl-1,3-thiazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Phenylthiazole-2-carbaldehyde
- 2-Thiazolecarboxaldehyde,4-phenyl-
- 4-PHENYL-1,3-THIAZOLE-2-CARBALDEHYDE
- 4-phenyl-1,3-thiazole-2-carbaldehyde(SALTDATA: FREE)
- 4-Phenyl-2-Thiazolecarboxaldehyde
- 4-Phenyl-thiazol-2-carbaldehyd
- 4-PHENYL-THIAZOLE-2-CARBALDEHYDE
- 2-formyl-4-phenylthiazole
- DJWIXPPOXVIXSZ-UHFFFAOYSA-N
- BBL020795
- 2-Thiazolecarboxaldehyde, 4-phenyl-
- STK893485
- 1711AC
- AB12112
- 4-PHENYLTHIAZOLE-2-CARBOXALDEHYDE
- SCHEMBL2224538
- 75390-44-2
- CS-0156391
- 4-phenyl-1,3-thiazole-2-carbaldehyde, AldrichCPR
- SY106868
- Z1021388612
- D82945
- BB 0249283
- EN300-65675
- FT-0691870
- AKOS001476298
- AS-60499
- 4-phenyl-1,3-thiazole-2-carboxaldehyde
- DTXSID20393446
- MFCD02665589
- A838399
- ALBB-026974
- DB-008424
- 4-Phenyl-1,3-thiazole-2-carbaldehyde
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- MDL: MFCD02665589
- Inchi: 1S/C10H7NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-7H
- InChI Key: DJWIXPPOXVIXSZ-UHFFFAOYSA-N
- SMILES: S1C(C=O)=NC(=C1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 189.02500
- Monoisotopic Mass: 189.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2
- XLogP3: 2.4
Experimental Properties
- Density: 1.269
- Boiling Point: 365.6°C at 760 mmHg
- Flash Point: 174.9°C
- Refractive Index: 1.645
- PSA: 58.20000
- LogP: 2.62260
4-Phenyl-1,3-thiazole-2-carbaldehyde Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-Phenyl-1,3-thiazole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059003959-5g |
4-Phenylthiazole-2-carbaldehyde |
75390-44-2 | 95% | 5g |
$1242.18 | 2023-09-01 | |
| Alichem | A059003959-10g |
4-Phenylthiazole-2-carbaldehyde |
75390-44-2 | 95% | 10g |
$1736.64 | 2023-09-01 | |
| Alichem | A059003959-25g |
4-Phenylthiazole-2-carbaldehyde |
75390-44-2 | 95% | 25g |
$2653.20 | 2023-09-01 | |
| Fluorochem | 219562-250mg |
4-Phenylthiazole-2-carbaldehyde |
75390-44-2 | 95% | 250mg |
£64.00 | 2022-03-01 | |
| Fluorochem | 219562-1g |
4-Phenylthiazole-2-carbaldehyde |
75390-44-2 | 95% | 1g |
£154.00 | 2022-03-01 | |
| Chemenu | CM189394-5g |
4-Phenylthiazole-2-carbaldehyde |
75390-44-2 | 95% | 5g |
$640 | 2021-08-05 | |
| Chemenu | CM189394-10g |
4-Phenylthiazole-2-carbaldehyde |
75390-44-2 | 95% | 10g |
$1061 | 2021-08-05 | |
| Chemenu | CM189394-25g |
4-Phenylthiazole-2-carbaldehyde |
75390-44-2 | 95% | 25g |
$1772 | 2021-08-05 | |
| TRC | P322418-250mg |
4-phenyl-1,3-thiazole-2-carbaldehyde |
75390-44-2 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322418-500mg |
4-phenyl-1,3-thiazole-2-carbaldehyde |
75390-44-2 | 500mg |
$ 70.00 | 2022-06-03 |
4-Phenyl-1,3-thiazole-2-carbaldehyde Suppliers
4-Phenyl-1,3-thiazole-2-carbaldehyde Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4-Phenyl-1,3-thiazole-2-carbaldehyde
Recent Advances in the Study of 4-Phenyl-1,3-thiazole-2-carbaldehyde (CAS: 75390-44-2) in Chemical Biology and Pharmaceutical Research
The compound 4-Phenyl-1,3-thiazole-2-carbaldehyde (CAS: 75390-44-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic aldehyde, characterized by a phenyl-substituted thiazole core, exhibits unique chemical properties that make it a valuable scaffold for designing bioactive molecules. Recent studies have explored its potential as a precursor for synthesizing novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug development.
One of the key findings in recent literature highlights the role of 4-Phenyl-1,3-thiazole-2-carbaldehyde in the synthesis of thiazole-based derivatives with enhanced biological activity. Researchers have utilized this compound as a building block to develop inhibitors targeting specific enzymes, such as kinases and proteases, which are implicated in various disease pathways. For instance, a 2023 study demonstrated its efficacy in generating potent inhibitors of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The study reported that derivatives of this compound exhibited nanomolar inhibitory activity against CDK2, suggesting promising therapeutic potential.
Another area of interest is the antimicrobial properties of 4-Phenyl-1,3-thiazole-2-carbaldehyde derivatives. A recent publication in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of thiazole-2-carbaldehyde analogs against multidrug-resistant bacterial strains. The results indicated that certain derivatives displayed broad-spectrum antibacterial activity, with minimal cytotoxicity to mammalian cells. This finding underscores the potential of this compound in addressing the growing challenge of antibiotic resistance.
In addition to its pharmacological applications, 4-Phenyl-1,3-thiazole-2-carbaldehyde has also been investigated for its role in chemical biology. A 2024 study explored its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. The study revealed that the aldehyde group of the compound could be selectively modified to produce a fluorescent signal upon interaction with ROS, providing a valuable tool for studying oxidative stress-related diseases.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 4-Phenyl-1,3-thiazole-2-carbaldehyde derivatives. Recent research has focused on improving the solubility and bioavailability of these compounds through structural modifications, such as the introduction of hydrophilic substituents. Computational modeling and high-throughput screening have also been employed to identify the most promising candidates for further development.
In conclusion, 4-Phenyl-1,3-thiazole-2-carbaldehyde (CAS: 75390-44-2) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from drug discovery to chemical probes, with recent studies highlighting its potential in addressing unmet medical needs. Future research should focus on overcoming the current limitations and translating these findings into clinically viable therapeutics.
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